PPARα Binding Affinity: MEA vs. PEA
Myristoyl ethanolamide demonstrates moderate binding affinity for the nuclear receptor PPARα, with a reported thermodynamic dissociation constant (Kd) of 0.75 nM [1]. This places its affinity approximately two orders of magnitude lower than that of palmitoylethanolamide (PEA), which activates PPARα with an EC50 of approximately 3-5 μM (3,000-5,000 nM) in functional reporter assays [2]. The substantial difference in binding potency suggests that MEA may serve as a weaker PPARα ligand, or potentially a partial agonist, offering a distinct pharmacological profile for dissecting PPARα-mediated effects.
| Evidence Dimension | Binding affinity to PPARα |
|---|---|
| Target Compound Data | Kd = 0.75 nM |
| Comparator Or Baseline | PEA: EC50 ~3,000-5,000 nM (functional activation) |
| Quantified Difference | MEA binds with ~4,000-6,600-fold higher apparent affinity in a binding assay vs. PEA functional EC50; note assay types differ. |
| Conditions | Binding assay: Surface Plasmon Resonance (SPR), PPARα of unknown origin [1]; Functional assay: PPARα reporter gene assay in HeLa cells [2]. |
Why This Matters
This data indicates MEA is not a simple PEA substitute; its distinct PPARα binding kinetics make it critical for experiments designed to test chain-length effects on nuclear receptor activation.
- [1] BindingDB. BDBM50235985: Binding affinity to PPARalpha (unknown origin) assessed as thermodynamic dissociation constant by SPR assay. Kd = 0.75 nM. View Source
- [2] Lo Verme J, Fu J, Astarita G, et al. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular Pharmacology. 2005;67(1):15-19. View Source
